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Nitron

Cat. No.: B147327
CAS No.: 2218-94-2
M. Wt: 312.4 g/mol
InChI Key: RBLFMNNBMUXHHR-UHFFFAOYSA-N
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Description

Historical Trajectory of Nitron in Chemical Research

The history of this compound in chemical research dates back to the early 20th century. It was first synthesized as early as 1905 by Max Busch, who extensively published on its application as an analytical reagent. wikipedia.org this compound was initially proposed for the gravimetric analysis of specific moieties, particularly those found in explosives. wikipedia.orgscispace.comacs.org This early application stemmed from its characteristic property of forming an almost insoluble precipitate with nitrate (B79036) ions in acidic solution, a reaction first proposed for gravimetric estimation of nitric acid by Busch. scispace.comamazon.com Subsequent studies, such as those by Gutbier, further explored its use in determining nitrates in water. scispace.com The gravimetric method using this compound involves precipitating nitrate ions, filtering the precipitate, drying, and weighing it to determine the nitrate content. amazon.com

Interestingly, despite its early synthesis and use as an analytical reagent, this compound's potential for carbene-like reactivity was not recognized until much later. wikipedia.org Research published in 2011 highlighted its properties as an N-heterocyclic carbene (NHC) and demonstrated its reactivity as a nucleophilic carbene. wikipedia.org This later discovery opened new avenues for its application in organic synthesis and catalysis. wikipedia.orgyok.gov.tr

Evolution of Research Perspectives on this compound's Reactivity

The understanding of this compound's reactivity has evolved significantly since its initial discovery. Initially primarily recognized for its ability to form insoluble salts with certain anions, particularly nitrate, its reactivity was viewed mainly in the context of gravimetric analysis. scispace.comamazon.com

The later identification of this compound as an N-heterocyclic carbene (NHC) fundamentally shifted research perspectives. NHCs are a class of organic compounds known for their strong electron-donating properties and stability, making them valuable ligands in transition metal catalysis. yok.gov.tr Research has since focused on synthesizing metal complexes using this compound as a ligand and investigating their catalytic activities in various organic transformations. yok.gov.tr This includes studies on its role in reactions such as alpha-alkylation of ketones with primary alcohols and Suzuki-Miyaura cross-coupling reactions. yok.gov.tr

Furthermore, the broader field of nitro chemistry, which involves compounds containing the nitro group, has seen continuous development in understanding the diverse reactivity of this functional group. mdpi.comresearchgate.net The electron-withdrawing nature of the nitro group influences the reactivity of the molecule it is attached to, enabling reactions with nucleophiles and single-electron transfer processes. mdpi.comresearchgate.net While this compound itself is a triazole derivative, the study of related nitrogen-containing compounds and their reactivity contributes to a broader understanding of the chemical space this compound occupies. purdue.edu

Overview of Key Research Domains Involving this compound

This compound is currently explored in several key research domains, reflecting its diverse properties and the evolution of research perspectives.

One significant area is its continued use and investigation in analytical chemistry , particularly for the determination of anions like nitrate, perchlorate (B79767), rhenium, tungsten, and molybdenum. nih.govchemicalbook.com While historically used in gravimetric methods, research has also explored its use as a titrant in potentiometric determination of nitrate. nih.gov

Another prominent domain is its application in organic synthesis as a versatile intermediate. chemimpex.com Its unique structure and reactivity, particularly as an NHC precursor, make it valuable for constructing complex organic molecules, including those relevant to pharmaceuticals and agrochemicals. chemimpex.comyok.gov.tr

Research also extends to material science , where this compound is utilized in the production of advanced materials, such as polymers with enhanced thermal and mechanical properties. chemimpex.com Its stability and compatibility with various solvents make it suitable for laboratory use in facilitating reactions under milder conditions. chemimpex.com

Furthermore, this compound and its complexes are being investigated in catalysis . chemimpex.comyok.gov.tr As an NHC ligand, this compound can form complexes with transition metals like ruthenium, iridium, rhodium, and palladium, which are then studied for their catalytic efficiency and selectivity in various reactions. yok.gov.tr

Emerging research areas include the exploration of this compound compounds for their potential biological and pharmacological properties . ontosight.ai Studies have investigated their potential antimicrobial, antiviral, and anticancer activities, focusing on their mechanisms of action, such as interference with cell cycle progression and induction of apoptosis. ontosight.aiwalshmedicalmedia.com

The following table summarizes some key research domains involving this compound:

Research DomainKey Applications/Focus Areas
Analytical ChemistryDetermination of anions (nitrate, perchlorate, rhenium, tungsten, molybdenum), Gravimetry, Potentiometry nih.govchemicalbook.comnih.gov
Organic SynthesisIntermediate for complex molecule synthesis (pharmaceuticals, agrochemicals) chemimpex.comyok.gov.tr
Material ScienceProduction of advanced polymers with enhanced properties chemimpex.com
CatalysisLigand in transition metal complexes for various organic transformations chemimpex.comyok.gov.tr
Biological/PharmacologyInvestigation of antimicrobial, antiviral, and anticancer activities ontosight.aiwalshmedicalmedia.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16N4 B147327 Nitron CAS No. 2218-94-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2218-94-2

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

IUPAC Name

3,5,6-triphenyl-2,3,5,6-tetrazabicyclo[2.1.1]hex-1-ene

InChI

InChI=1S/C20H16N4/c1-4-10-16(11-5-1)22-19-21-24(18-14-8-3-9-15-18)20(22)23(19)17-12-6-2-7-13-17/h1-15,20H

InChI Key

RBLFMNNBMUXHHR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3N(C2=NN3C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)N2C3N(C2=NN3C4=CC=CC=C4)C5=CC=CC=C5

Other CAS No.

2218-94-2

Synonyms

1,4-Diphenyl-endoanilino-dihydrotriazole

Origin of Product

United States

Synthesis Methodologies and Precursor Chemistry of Nitron and Its Derivatives

Classical and Contemporary Synthetic Routes to Nitron

Classical methods for the preparation of nitro compounds often involve the direct nitration of hydrocarbons using a mixture of concentrated nitric and sulfuric acids. nowgonggirlscollege.co.inlibretexts.orgck12.orgwikipedia.orgorgchemres.orgscispace.com This process, while industrially important, can face challenges related to regioselectivity and the generation of isomeric mixtures and oxidation byproducts. orgchemres.orgscispace.com For aromatic compounds, electrophilic aromatic substitution with the nitronium ion (NO₂⁺), generated from nitric and sulfuric acids, is a common route. ck12.orgwikipedia.org

This compound itself is a derivative of 1,2,4-triazole. While specific classical and contemporary routes solely focused on the synthesis of the this compound molecule (1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium inner salt) were not explicitly detailed in the search results, the synthesis of related triazole structures and general methods for introducing nitrogen functionalities provide context. For instance, the unsubstituted 1,2,3-triazole ring can be formed via oxidative coupling of glyoxal, hydrazine, and sodium nitrite. wikipedia.org The synthesis of substituted triazoles often involves various methods. wikipedia.org

Contemporary approaches in nitro compound synthesis aim to address the limitations of classical methods, focusing on improved selectivity and reduced environmental impact. orgchemres.orgacs.org These include the development of new nitrating agents and catalytic systems. orgchemres.orgmdpi.com For example, ipso-nitration methods have been developed to avoid byproduct formation and regiocontrol issues. orgchemres.orgmdpi.com Palladium-catalyzed transformations have also been explored for synthesizing nitroaromatics from aryl halides. organic-chemistry.org

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, and nitro compounds in general, can involve various strategies, including N-nitration approaches and functional group transformations of the nitro group. mdpi-res.comnih.govmdpi.comuniroma2.itfrontiersin.org The diverse properties of the nitro group, such as its strong electron-withdrawing ability and the acidity of alpha-hydrogens in nitroalkanes, contribute to the versatility of these synthetic methods. mdpi-res.commdpi.comuniroma2.itmdpi.com

N-Nitration Approaches

N-nitration involves the introduction of a nitro group onto a nitrogen atom. While the search results did not provide specific examples of N-nitration directly on the this compound core structure, the concept of substitutive N-nitration has been explored in the synthesis of other nitrogen-containing systems. zioc.ru The synthesis of nitro derivatives of saturated nitrogen-bearing cycles can be challenging, often leading to mixtures of products, highlighting the importance of developing approaches that enhance selectivity and effectiveness. mdpi.com

Functional Group Transformations Involving the Nitro Group

The nitro group is a highly versatile functional group that can be transformed into a variety of other functionalities, making nitro compounds valuable intermediates in organic synthesis. mdpi-res.comnih.govmdpi.comuniroma2.itfrontiersin.orgmdpi.com Key transformations include reduction, the Nef reaction, and reactions involving nitronate anions. mdpi-res.comnowgonggirlscollege.co.inlibretexts.orgwikipedia.orgmdpi.comrsc.orgfrontiersin.orgsci-hub.se

Reduction of the Nitro Group: The nitro group can be readily reduced to various functional groups depending on the reaction conditions, including nitroso, hydroxylamine, and amino groups. mdpi-res.comnowgonggirlscollege.co.inlibretexts.orgwikipedia.orgfrontiersin.orgsci-hub.se Catalytic hydrogenation with transition metal catalysts and reduction using metal nanoparticles are common methods for the complete reduction to primary amines. mdpi-res.comnowgonggirlscollege.co.in Reductive cross-coupling of nitroarenes has also become a widely used method for constructing N-substituted arylamine derivatives. rsc.org

Nef Reaction: This transformation converts a nitroalkane to the corresponding ketone or aldehyde. mdpi-res.comwikipedia.orgrsc.org It involves the hydrolysis of a nitronate intermediate under acidic or oxidative conditions. nih.govwikipedia.org

Reactions of Nitronate Anions: Deprotonated nitroalkanes (nitronate ions) exhibit dual nucleophilic and electrophilic character, enabling their use in various carbon-carbon bond-forming reactions such as the Henry reaction (nitroaldol reaction) and Michael additions. mdpi-res.comlibretexts.orgwikipedia.orgscispace.commdpi.comfrontiersin.org The nitro-Mannich reaction (Aza-Henry reaction) is another important transformation where a nitronate acts as a nucleophile. mdpi-res.comrsc.org

While direct application of these transformations specifically to this compound derivatives was not detailed, these general methodologies are fundamental to the broader chemistry of nitro compounds and their use in synthesizing complex molecules.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of chemical compounds, including nitro compounds, is crucial for reducing the environmental impact of chemical processes. These principles aim to minimize waste, use safer solvents and reagents, and design energy-efficient processes. scentspiracy.com

Traditional nitration methods often involve the use of concentrated acids and can generate significant amounts of waste and hazardous byproducts. scispace.comacs.org Green chemistry approaches in nitro compound synthesis focus on developing more sustainable alternatives. orgchemres.orgacs.org

Examples of green chemistry approaches relevant to nitro compound synthesis include:

Use of Alternative Solvents: Replacing volatile organic solvents with more environmentally friendly options like water or supercritical CO₂ is a key principle. Solvent-free synthesis is also preferred where possible.

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones is favored due to higher atom economy, faster reactions, better yields, and reduced waste. scentspiracy.com Earth-abundant metal catalysts, such as iron, are being explored for reductive transformations of nitroarenes. nih.gov

Electrosynthesis: Electrochemical reduction of nitro substrates is an emerging sustainable approach that avoids the need for metal-based reducing agents and allows for control over the degree of reduction by adjusting pH and current density. mpg.de This method can lead to the production of valuable nitrogen-containing products with reduced waste. mpg.de

Utilization of Waste or Renewable Feedstocks: Exploring routes that utilize waste materials or renewable resources aligns with green chemistry principles. acs.org For instance, the capture and conversion of pollutant NO₂ into nitro compounds is a promising route for the circular utilization of reactive nitrogen resources. acs.org

While specific applications of all these principles directly to the synthesis of this compound were not found, the broader efforts in green nitro chemistry demonstrate a move towards more sustainable synthetic methodologies that could be relevant to this compound and its derivatives.

Data Table: Key Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₁₆N₄ nih.govfishersci.ca
Molecular Weight312.4 g/mol nih.gov
Physical StateIntensely yellow solid / Gold powder nih.gov
PubChem CID720071 nih.govfishersci.cafishersci.ca
CAS Number2218-94-2 nih.govfishersci.cawikidata.org
IUPAC Name(1,4-diphenyl-1,2,4-triazol-4-ium-3-yl)-phenylazanide fishersci.caeasychem.orgfishersci.ca

Detailed Research Findings:

Research in nitro chemistry continues to explore new reactions and methodologies, highlighting the ongoing interest in this field. mdpi-res.comuniroma2.it Recent advances include the development of asymmetric organocatalytic and transition metal-catalyzed reactions involving nitro compounds, providing access to enantiomerically enriched products. mdpi-res.comnih.govfrontiersin.orgfrontiersin.org The umpolung reactivity of nitroaliphatic derivatives under Lewis acid activation is also an area of ongoing research. nih.govfrontiersin.org The synthesis of nitrogen heterocycles from nitroalkenes and nitroalkanes is a well-recognized strategy in heterocyclic chemistry. frontiersin.org

Advanced Studies in Nitron Reactivity and Reaction Mechanisms

This compound as an N-Heterocyclic Carbene (NHC) Precursor

This compound, formally known as (1,4-diphenyl-1,2,4-triazol-4-ium-3-yl)-phenylazanide, functions as a precursor to a 1,2,4-triazol-5-ylidene type NHC. osti.govrsc.org While the stable, isolated form is the mesoionic structure, in solution, a dynamic equilibrium exists with its tautomeric carbene form, referred to as NitronNHC or the this compound-derived carbene. osti.govrsc.orgrsc.orgmdpi.com This carbene, though often present at concentrations too low to be detected by standard NMR spectroscopy, is the species responsible for the observed NHC-like reactivity. rsc.org The accessibility of this carbene form from the readily available and inexpensive this compound makes it an attractive alternative to more costly pre-formed NHCs for certain applications. rsc.orgyok.gov.tr

Tautomerism and "Crypto-NHC" Behavior of this compound

The ability of this compound to act as an NHC precursor is rooted in a prototropic tautomerism. The mesoionic form of this compound exists in equilibrium with its corresponding N-heterocyclic carbene tautomer, 1,4-diphenyl-3-phenylamino-1,2,4-triazol-5-ylidene. rsc.orgmdpi.com This equilibrium, though favoring the mesoionic form, allows for a sufficient concentration of the carbene to be present in solution to participate in reactions. This behavior has led to this compound being described as a "crypto-NHC" or "instant carbene," highlighting that the active carbene species is generated in situ from a more stable precursor. osti.govmdpi.comosti.govresearchgate.net Evidence for this tautomerism and the presence of the carbene form comes from its reactivity with typical carbene trapping reagents. rsc.orgwikipedia.org

Carbene Trapping Reactions and Characterization

The transient carbene tautomer of this compound can be intercepted and characterized through reactions with suitable trapping agents. These reactions provide compelling evidence for the existence of the carbene species, even when its concentration is below detection limits by techniques like NMR spectroscopy in the absence of a trapping agent. rsc.orgwikipedia.org

One classic method for trapping nucleophilic carbenes is their reaction with elemental sulfur, which yields a thione derivative. This compound has been shown to react with elemental sulfur to afford a triazolinethione derivative, a reaction characteristic of nucleophilic carbenes and often referred to as a "trapping" reaction. osti.govwikipedia.org

Another effective trapping reagent is carbon disulfide (CS₂). Reaction of this compound with CS₂ in THF has been reported to synthesize a betainic dithiocarboxylate. The structure of this adduct has been characterized, with its ¹³C NMR and IR spectra aligning well with those of typical NHC analogues. wikipedia.org

Furthermore, the carbene tautomer of this compound readily reacts with various transition metal precursors to form stable metal-NHC complexes. yok.gov.trrsc.orgacs.org These reactions serve as a powerful method to trap and indirectly characterize the this compound-derived carbene. For example, this compound reacts with NiBr₂, PdCl₂, and [Ir(COD)Cl]₂ to yield the corresponding N-heterocyclic carbene complexes (NitronNHC)₂NiBr₂, (NitronNHC)₂PdCl₂, and (NitronNHC)Ir(COD)Cl. osti.govacs.org The formation and structural characterization of these metal complexes provide definitive evidence for the generation and coordination of the this compound-derived carbene. rsc.orgacs.orgrsc.org Structural studies, such as single-crystal X-ray diffraction, on these complexes confirm the coordination of the triazol-5-ylidene ligand to the metal center. acs.orgrsc.org Spectroscopic techniques like IR and NMR are also crucial for the characterization of these trapped carbene species in the form of their metal complexes. For instance, IR spectroscopy on (NitronNHC)Ir(CO)₂Cl has provided insights into the electronic properties of the NitronNHC ligand, indicating it is electronically similar to the Enders carbene but less electron-donating than some imidazol-2-ylidenes. osti.govacs.org ¹³C NMR spectroscopy is particularly useful, as the chemical shift of the carbenic carbon in NHC-metal complexes typically appears in a characteristic range, providing evidence of the metal-carbene bond. nih.gov

The ability of this compound to react with these diverse trapping agents underscores its capacity to generate a free, nucleophilic carbene species in solution, albeit in equilibrium with its more stable mesoionic form.

Coordination Chemistry and Catalytic Applications of Nitron Complexes

Synthesis and Structural Elucidation of Nitron-Metal Complexes

The synthesis of metal complexes utilizing this compound typically involves the generation of the corresponding N-heterocyclic carbene (NitronNHC) from this compound, followed by complexation with a suitable metal precursor. osti.gov These complexes have been characterized using various spectroscopic and analytical techniques, including single-crystal X-ray diffraction, which provides detailed structural information. rsc.orgmdpi.com

Complexation with Transition Metals (e.g., Ru, Ir, Rh, Pd, Ni, Ag, Au)

This compound-derived NHC ligands have been successfully complexed with a range of transition metals, including those from the platinum group metals (Ru, Rh, Pd, Ir) as well as nickel, silver, and gold. osti.govyok.gov.trgoogle.com For instance, this compound reacts with metal halides like NiBr₂, PdCl₂, and [Ir(COD)Cl]₂ to yield NHC complexes such as (NitronNHC)₂NiBr₂, (NitronNHC)₂PdCl₂, and (NitronNHC)Ir(COD)Cl. osti.gov The synthesis of iridium and ruthenium complexes with chelating N-heterocyclic carbenes, including those potentially derived from structures related to this compound, has also been reported, demonstrating their catalytic activity in various reactions. acs.org Silver and gold complexes stabilized by NHC ligands with hydroxy derivatives on nitrogen atoms have been synthesized and characterized, showing catalytic activity in coupling reactions. mdpi.com

The structural characterization of these complexes, often through X-ray diffraction, reveals the coordination environment around the metal center and the bonding characteristics of the this compound-derived ligand. rsc.orgmdpi.com For example, studies on palladium complexes with this compound-derived NHC ligands have established their structures by single-crystal X-ray diffraction. rsc.org

Ligand Design and Denticity of this compound-Based Ligands

This compound itself acts as a precursor to an N-heterocyclic carbene ligand, NitronNHC, which typically functions as a monodentate ligand, coordinating to the metal center through the carbene carbon atom. rsc.orgosti.gov However, the design of ligands in coordination chemistry, including those based on nitrogen-containing frameworks, can involve varying denticity – the number of donor atoms in a single ligand molecule that coordinate to a central metal atom. libretexts.orguomustansiriyah.edu.iqresearchgate.net While this compound-derived ligands are commonly monodentate NHCs, the broader field of ligand design explores bidentate, tridentate, and higher denticity ligands to influence the stability, geometry, and reactivity of metal complexes. libretexts.orgresearchgate.netresearchgate.netacs.org The tunability in ligand design allows for the fine-tuning of electronic and steric properties, which directly impacts the performance of the resulting metal complexes in catalysis. rsc.org

Catalytic Systems Utilizing this compound-Derived Complexes

This compound-derived metal complexes have shown promise as catalysts in a variety of organic transformations. yok.gov.tr Their catalytic activity is influenced by the nature of the metal center and the specific design of the this compound-based ligand. rsc.org

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck)

This compound-derived palladium complexes have been investigated for their catalytic activity in carbon-carbon bond forming reactions, particularly the Suzuki-Miyaura and Mizoroki-Heck coupling reactions. rsc.orgyok.gov.trmdpi.com Studies have shown that palladium complexes with monodentate NHC ligands derived from this compound can be effective catalyst precursors in the Mizoroki-Heck coupling of aryl chlorides with alkenes. rsc.org These reactions are crucial for synthesizing various organic compounds, including pharmaceuticals and materials. yok.gov.trrsc.orgmdpi.com

Research findings indicate that the catalytic activity in these coupling reactions is influenced by factors such as the oxidation state of the palladium complex (Pd(0) vs Pd(II)) and the electronic properties of the NHC ligand. rsc.org Theoretical calculations have provided insights into the significance of the metal-carbon bond strength and the π-accepting nature of the NHC ligand for enhanced catalytic activity. rsc.org

Interactive Table: Catalytic Activity in Carbon-Carbon Coupling Reactions

MetalLigand TypeReaction TypeSubstratesKey Findings
PalladiumThis compound-derived NHCMizoroki-HeckAryl chlorides, alkenesEffective catalyst precursor, influenced by Pd oxidation state and ligand properties. rsc.org
PalladiumThis compound-derived NHCSuzuki-MiyauraAryl halides, boronic acidsSuitable catalyst precursors with good activity and selectivity. yok.gov.trmdpi.com
RutheniumThis compound-derived NHCα-alkylationKetones, primary alcoholsCatalytic activity investigated. yok.gov.tr
IridiumThis compound-derived NHCα-alkylationKetones, primary alcoholsCatalytic activity investigated. yok.gov.tr
RhodiumThis compound-derived NHCα-alkylationKetones, primary alcoholsCatalytic activity investigated. yok.gov.tr

Hydrogenation and Hydrosilylation Reactions

Metal complexes, including those potentially derived from this compound-based ligands, have been explored as catalysts for hydrogenation and hydrosilylation reactions. nih.govacs.orgacs.orgacs.org Iridium complexes derived from this compound have been shown to effect aldehyde hydrosilylation and ketone reduction via transfer hydrogenation. acs.org Ruthenium pincer complexes have demonstrated catalytic activity in the hydrogenation and hydrosilylation of nitrous oxide. nih.govacs.org The hydrogenation of alkenes catalyzed by rare-earth metal complexes has also been reported. chinesechemsoc.org

These reactions are important for the reduction of various functional groups. Mechanistic studies often provide insights into the catalytic cycle, which can involve steps such as oxidative addition, migratory insertion, and reductive elimination. acs.orgacs.orgnih.gov

Interactive Table: Catalytic Activity in Hydrogenation and Hydrosilylation

MetalLigand TypeReaction TypeSubstratesKey Findings
IridiumThis compound-derived NHCHydrosilylationAldehydesEffective catalysis observed. acs.org
IridiumThis compound-derived NHCTransfer HydrogenationKetonesEffective catalysis observed. acs.org
RutheniumPincer complexHydrogenationNitrous oxideEfficient and selective under mild conditions. nih.govacs.org
RutheniumPincer complexHydrosilylationSi-H bonds with nitrous oxideCatalytic O-transfer observed. nih.govacs.org

Polymerization Reactions

While the search results did not specifically detail the use of this compound complexes in polymerization reactions as a primary focus, the broader context of coordination polymers and metal complexes in polymerization is discussed in the literature. Coordination polymers, which involve metal ions linked by bridging ligands, can serve as frameworks for controlled polymerization within their channels. rsc.orglibretexts.orgkyoto-u.ac.jp The design of these porous coordination polymers (PCPs), including the incorporation of functional groups like nitro groups into the ligands, can influence monomer alignment and potentially control the stereoregularity of the resulting polymers. kyoto-u.ac.jp Metal complexes, in general, are known to catalyze a wide range of polymerization reactions. rsc.orglibretexts.org The specific role of this compound complexes in polymerization would likely involve the coordination of monomers to the metal center facilitated by the this compound ligand, or the use of this compound-based coordination polymers as confined reaction environments.

Electronic Parameters and Catalytic Activity Relationships in this compound Complexes

The electronic properties of both the this compound-derived ligands and the metal complexes play a crucial role in their catalytic activity. rsc.orgrsc.orgresearchgate.netmdpi.comrsc.org Theoretical calculations provide insights into these parameters, highlighting the significance of factors such as the metal-carbon bond strength in carbene complexes and the π-accepting properties of the NHC ligand. rsc.orgrsc.org Studies on related metal complexes with nitro-containing ligands have shown that the nitro group, being a strong electron-withdrawing group, can reduce electron density within its compounds through inductive and resonance effects. mdpi.com This electron-withdrawing effect can influence the redox potentials of metal centers in complexes. rsc.org

For instance, in palladium complexes with NHC ligands derived from this compound, theoretical calculations indicate that the π-accepting property of the NHC ligand is important for enhanced catalytic activity in reactions like the Mizoroki-Heck coupling. rsc.orgrsc.org The electronic properties can also affect the activation of the catalyst; for example, preformed palladium(0) complexes derived from this compound showed faster activation compared to their palladium(II) counterparts in the Mizoroki-Heck reaction. rsc.orgrsc.org

Influence of Ligand Properties on Metal Center Reactivity

The electronic configuration of the metal and the nature of the ligands determine the strength of bonding and the stability of the complex. solubilityofthings.com Ligands can be classified based on their electron-donating or withdrawing abilities, which affect the electron density on the metal center. mdpi.comsolubilityofthings.com For example, introducing electron-donating substituents in a ligand can increase the electron density on the metal, potentially improving catalytic activity in certain reactions. acs.org Conversely, electron-withdrawing groups like the nitro group can decrease electron density. mdpi.com

Mechanistic Aspects of Catalytic Cycles

The mechanistic pathways of reactions catalyzed by this compound complexes are influenced by the interplay between the metal center and the this compound ligand. While specific detailed mechanisms for this compound complexes in polymerization were not found, the general principles of catalytic cycles involving metal complexes and the role of ligands in these cycles are well-established. acs.orgresearchgate.netcardiff.ac.ukmdpi.comacademie-sciences.fr

Catalytic cycles typically involve a series of steps, including substrate binding, activation, reaction, and product release, with the metal complex regenerating at the end of the cycle. mdpi.com The ligand environment around the metal center can influence each of these steps by affecting the metal's oxidation state, coordination number, and its interaction with reacting molecules. solubilityofthings.comacs.orgacademie-sciences.fr

For example, in the Mizoroki-Heck coupling catalyzed by palladium complexes with this compound-derived NHC ligands, the catalytic cycle likely involves oxidative addition of the aryl halide to the palladium(0) center, followed by alkene coordination, insertion, beta-hydride elimination, and reductive elimination to release the product and regenerate the catalyst. The electronic and steric properties of the this compound ligand would influence the rates and selectivities of these individual steps. rsc.orgrsc.org

Spectroscopic and Structural Characterization of Nitron and Its Compounds

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. These techniques are often described as creating a "chemical fingerprint" unique to a molecule. bruker.com

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, corresponding to specific molecular vibrations. The nitro functional group (NO₂) typically exhibits two strong and characteristic infrared features: asymmetric and symmetric stretching peaks. spectroscopyonline.com These are generally observed around 1550 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) due to the relatively polar nature of the N-O bonds. spectroscopyonline.com FT-IR spectra are typically recorded in the spectral range of 4000-400 cm⁻¹. sapub.org

Raman spectroscopy, based on the inelastic scattering of light, is also a powerful tool for studying molecular vibrations and provides complementary information to IR spectroscopy. bruker.com Raman can be particularly beneficial for detecting symmetric stretches that may be inactive in IR spectroscopy, including those of nitro groups. Raman spectra are often collected using excitation sources like a 532 nm laser, and the most important bands for investigating nitro-explosives are typically located in the wavenumber range of 100-2000 cm⁻¹. spiedigitallibrary.org Specific Raman shifts, such as a peak around 1334 cm⁻¹ attributed to the nitro group, have been observed and studied. researchgate.net

Studies have utilized FT-IR and Raman data to identify functional groups and confirm the presence of specific moieties within compounds, including nitro groups. researchgate.netresearchgate.netscirp.org Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict vibrational frequencies and compare them with experimental FT-IR spectra, often showing good agreement. sapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the local chemical environment of atomic nuclei within a molecule, particularly hydrogen (¹H) and carbon (¹³C). This technique is crucial for confirming the structure and purity of synthesized compounds.

¹H NMR spectra provide insights into the different types of hydrogen atoms and their connectivity within the molecule, based on their chemical shifts and coupling patterns. Characteristic proton NMR chemical shift ranges exist for various types of protons, including those in aliphatic and vinylic systems. orgchemboulder.com

¹³C NMR spectroscopy reveals the different carbon environments in the molecule, offering further confirmation of the molecular structure. nih.gov

Nitrogen NMR, including ¹⁴N and ¹⁵N NMR, can also be applied to study nitrogen-containing compounds like Nitron. ¹⁵N NMR chemical shifts for aliphatic nitro groups typically fall within the range of approximately 385 to 410 ppm. researchgate.net Solid-state NMR techniques, including ¹⁴N NMR, are used to study molecular motions and structural details in solid samples. pascal-man.com

NMR studies have been used in conjunction with other spectroscopic methods to characterize the structure of nitro-substituted compounds. researchgate.netscirp.orgscispace.com

UV-Vis Spectroscopy and Electronic Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. This technique is useful for studying conjugated systems and the presence of chromophores, such as nitro groups. labmanager.comupi.edu

The UV-Vis spectrum of this compound has been studied, showing electronic absorption bands. sapub.org Experimental UV-Vis absorption spectra of this compound in chloroform (B151607) solution have shown two bands, for example, at 325 and 410 nm. sapub.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict electronic absorption bands and compare them to experimental results, with calculations in solvent often showing better agreement with experimental data than gas phase calculations. sapub.org The calculated HOMO-LUMO energy gap from these calculations can provide insights into charge transfer interactions within the molecule. sapub.org

For nitro-containing compounds in general, the nitro absorption maximum in the gas phase can appear over a wide range (170–270 nm), and its wavelength and intensity are highly dependent on the structure of the rest of the molecule. iu.edu The addition of multiple nitro functional groups to an aromatic ring can lead to an increase in intensity and a blue shift in the absorption maximum. iu.edu

UV-Vis spectroscopy is a basic technique used for the characterization of materials and can be used to measure the concentration of chemical species in solution.

Single-Crystal X-ray Diffraction Studies

SC-XRD studies have been performed on various nitro-substituted compounds to elucidate their crystal structures. researchgate.netiucr.orgiucr.org These studies provide the atomic coordinates and thermal parameters, allowing for a detailed description of the molecular structure and how molecules pack in the crystal lattice.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals)

The crystal packing in solid materials is determined by the interplay of various intermolecular forces, including hydrogen bonding, Van der Waals interactions, and π-π stacking interactions. researchgate.netrsc.orgmdpi.comresearchgate.net Understanding these interactions is crucial for rationalizing the physical properties of crystalline compounds.

In crystals of nitro compounds, C-H⋯O hydrogen bonds are commonly observed and play a role in the formation of hydrogen-bonded networks. rsc.orgrsc.org The nitro group oxygen atoms can act as hydrogen bond acceptors. researchgate.net Other interactions such as π-π stacking between aromatic rings are also significant in the crystal packing of nitro-substituted aromatic compounds. researchgate.netrsc.orgresearchgate.netacs.org Weak interactions like H⋯H and C⋯H interactions also contribute to crystal cohesion. mdpi.comresearchgate.net

Polymorphism and Crystal Engineering

Polymorphism is the ability of a compound to exist in different crystalline forms, each with a distinct arrangement or conformation of molecules in the solid state. acs.orgrsc.orgias.ac.in Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and spectroscopic characteristics. ias.ac.in

Crystal engineering is the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions and crystal packing. acs.orgias.ac.in This field aims to control crystallization to obtain specific polymorphic forms or to create new solid forms like cocrystals. acs.org

Studies on nitro-substituted compounds have investigated polymorphism and phase transformations between different crystalline forms using techniques like SC-XRD and variable-temperature powder X-ray diffraction. rsc.org For example, 3-nitro-1,2,4-triazole (B13798) has been shown to exist in two polymorphic forms (Form I and Form II) with different space groups and crystal structures stabilized by hydrogen bonds. rsc.org Form II of 3-nitro-1,2,4-triazole undergoes an irreversible phase transition to Form I upon heating. rsc.org

Understanding the intermolecular interactions in different polymorphic forms is key to controlling crystallization and obtaining the desired solid form. ias.ac.in

Other Spectroscopic Techniques for Characterization

Beyond the primary techniques discussed, other spectroscopic methods can be employed for the characterization of this compound and its compounds, depending on the specific properties being investigated.

Mass spectrometry, particularly techniques like laser desorption/ionization mass spectrometry, can be used for the detection and characterization of nitro compounds, providing information about their molecular weight and fragmentation patterns. ter-arkhiv.ru

Techniques such as X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical states of atoms on the surface of a material.

Solid-state spectroscopic techniques, including solid-state NMR and potentially techniques like Mössbauer spectroscopy (if applicable elements are present), can offer insights into the local environment and dynamics of atoms in the solid state. mdpi.com

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are often used in conjunction with spectroscopic and diffraction methods to study the thermal stability and phase transitions of crystalline compounds, including nitro-substituted materials. researchgate.netrsc.org

The combination of multiple spectroscopic and structural techniques provides a comprehensive understanding of the molecular and solid-state properties of this compound and its compounds.

Theoretical and Computational Investigations of Nitron Systems

Quantum Chemical Methods Applied to Nitron (e.g., Density Functional Theory, Semi-Empirical)

Quantum chemical methods, such as Density Functional Theory (DFT) and semi-empirical methods, are widely applied to study the characteristics of molecules like this compound. DFT is a common tool in computational chemistry due to its balance of accuracy and computational cost, allowing for calculations on medium-sized molecules. scispace.comaalto.fi Semi-empirical methods, while generally less accurate than DFT, are significantly faster and can be used for larger systems or for rapid screening. scispace.comnih.govresearchgate.net These methods are based on approximations and parameterizations derived from ab initio calculations or experimental data. scispace.comnih.gov

Studies on nitro compounds, including those structurally related to this compound, frequently utilize DFT with various basis sets to determine properties such as structure optimization, electronic energy, and vibrational frequencies. scispace.comnih.govresearchgate.netrsc.org For instance, the B3LYP functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) is commonly employed for geometric, electronic, and vibrational analyses. rsc.orgresearchgate.netsapub.orgnajah.edudergipark.org.tr Semi-empirical methods, such as those based on the NDDO approximation (MNDO, AM1, PM3) and orthogonalization-corrected methods (OM1, OM2, OM3), are also used, sometimes in conjunction with machine learning for improved accuracy in predicting properties like reaction barriers. scispace.comrsc.org

Geometric Parameter Optimization (Bond Lengths, Angles, Dihedral Angles)

Geometric parameter optimization is a fundamental step in computational studies, aiming to find the most stable molecular structure by minimizing its energy. This involves calculating and refining bond lengths, bond angles, and dihedral angles. researchgate.netnajah.eduscience.govajol.info DFT methods, such as B3LYP with appropriate basis sets, are frequently used for this purpose. researchgate.netsapub.orgnajah.edudergipark.org.tr

Optimized geometrical parameters for this compound have been calculated using DFT methods. For example, studies using the DFT/B3LYP level with the 6-311G(d,p) basis set have reported optimized bond lengths, bond angles, and dihedral angles. researchgate.netsapub.org Comparisons between calculated and experimental values (e.g., from X-ray diffraction) show generally good agreement, although slight differences may exist due to theoretical calculations typically representing isolated molecules in the gas phase, while experimental data often corresponds to the solid state where crystal packing forces and intermolecular interactions are present. najah.edudergipark.org.tr

Some calculated bond lengths in this compound, particularly N-C bonds within the ring structure, have been found to be shorter than expected for a single bond, which, along with DFT calculations, suggests strong interaction between nitrogen 2p orbitals and unoccupied carbon 2p orbitals. researchgate.net

Electronic Structure Analysis (HOMO-LUMO, Frontier Orbitals, Electron Density)

Analysis of the electronic structure of this compound provides crucial information about its reactivity and stability. Key aspects investigated include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), frontier molecular orbitals (FMOs), and electron density distribution. scispace.comrsc.orgsapub.orgresearchgate.nettandfonline.com The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability, chemical reactivity, and electrical transport properties; a narrower gap often suggests higher reactivity and ease of charge transfer. scispace.comrsc.orgsapub.orgdergipark.org.trresearchgate.nettandfonline.com

Computational studies on this compound and related nitro compounds using DFT methods have explored their electronic structure. researchgate.netrsc.orgsapub.org The HOMO typically represents the electron-donating ability, while the LUMO represents the electron-accepting ability. sapub.orgdergipark.org.trtandfonline.com Analysis of the spatial distribution of HOMO and LUMO can reveal potential sites for chemical reactions and intramolecular charge transfer. rsc.orgsapub.orgdergipark.org.tr For this compound, the HOMO has been reported to be localized on specific parts of the molecule, such as the 3-(phenylammonio) group and the triazole ring, while the LUMO is localized on other regions, like the 1,4-(diphenyl) and triazole rings. sapub.org This suggests potential electron transfer pathways within the molecule. sapub.org Electron density analysis provides further insights into charge distribution and bonding within the molecule. rsc.orgnajah.edu

Vibrational Frequency Calculations

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule and to confirm if an optimized geometry corresponds to a true minimum (all real frequencies) or a transition state (one imaginary frequency) on the potential energy surface. rsc.orgopenmopac.netresearchgate.netnasa.govucsb.edu These calculations involve determining the normal modes of vibration and their corresponding frequencies and intensities. science.govresearchgate.net

For this compound, vibrational frequencies have been calculated using DFT methods, often at the same level of theory used for geometry optimization. rsc.orgsapub.org These calculated frequencies can be compared with experimental IR and Raman spectra to validate the theoretical model and assist in assigning observed vibrational bands to specific molecular motions. sapub.orgresearchgate.net For example, calculated vibrational modes corresponding to C-N stretching in aromatic rings and triazole rings, as well as N-N stretching modes, have shown good agreement with experimental IR data for this compound. sapub.org Trends in the vibrational modes of the nitro group, such as symmetric and asymmetric stretches, have also been investigated computationally for various nitro compounds, and correlations between structural parameters and vibrational frequencies have been observed. nih.govresearchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by exploring potential energy surfaces, identifying transition states, and calculating activation energies. aalto.firesearchgate.netchemrxiv.orgwuxiapptec.comresearchgate.net This provides detailed insights into how reactions proceed at the molecular level.

Transition State Analysis and Potential Energy Surfaces

Transition state analysis is central to understanding reaction mechanisms. Transition states are high-energy, unstable molecular configurations that represent the point of maximum energy along the reaction pathway connecting reactants and products. ucsb.edumdpi.com Identifying and characterizing transition states involves locating saddle points on the potential energy surface (PES). ucsb.edumdpi.comresearchgate.netmarquette.edu The PES maps the energy of a molecular system as a function of its geometry. mdpi.commarquette.edu Computational methods allow for the calculation of energy profiles and activation barriers associated with traversing the PES from reactants to products via transition states. wuxiapptec.com A true transition state is characterized by having one imaginary vibrational frequency, corresponding to the reaction coordinate. ucsb.edu

Computational studies have been used to investigate reaction mechanisms involving nitro compounds, including cycloaddition reactions where nitrones can act as reactants. chemrxiv.org These studies involve calculating potential energy surfaces and locating transition states to determine the feasibility and selectivity of different reaction pathways. chemrxiv.orgwuxiapptec.com For instance, investigations into cycloaddition reactions involving nitroethene derivatives and nitrones have utilized DFT to explore possible mechanisms, identifying transition states and evaluating activation barriers to explain observed regio- and stereoselectivity. chemrxiv.org Analyzing the structure and energy of transition states provides insights into the bond breaking and formation processes occurring during the reaction. wuxiapptec.com

Solvent Effects in Theoretical Models

Solvent effects can significantly influence molecular properties and reaction pathways. Theoretical models incorporate solvent effects using various approaches, broadly categorized as implicit and explicit solvation models. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com Implicit models, such as the Polarizable Continuum Model (PCM) or Universal Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com Explicit models include individual solvent molecules in the computational system, often treated at a lower level of theory in combined quantum mechanics/molecular mechanics (QM/MM) or ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approaches. researchgate.netmdpi.com

Computational studies on nitro compounds have investigated solvent effects on their stability, electronic properties, and reactivity. mdpi.comresearchgate.netresearchgate.netnih.gov For example, DFT calculations combined with the PCM solvation model have been used to study the influence of different solvents on the electronic properties and stability of nitropurine tautomers. mdpi.comresearchgate.net These studies have shown that solvation can enhance the electron-accepting properties of the nitro group and that the sensitivity to solvent effects can depend on the molecular environment. mdpi.comresearchgate.net Solvent polarity has also been shown to affect intramolecular charge transfer and vibrational properties in push-pull systems containing nitro groups, as investigated through combined experimental and theoretical studies using DFT and PCM. nih.gov Explicit solvation models can provide a more detailed description of specific solute-solvent interactions, such as hydrogen bonding. mdpi.com

Advanced Computational Studies on this compound-Derived Materials

Computational methods are extensively used to explore the characteristics of this compound and its derivatives, providing insights into their interactions with other materials and their potential properties.

Interactions with Nanomaterials (e.g., Carbon Nanotubes)

Computational studies have investigated the interaction properties of this compound with nanomaterials such as carbon nanotubes (CNTs). Semi-empirical methods, like PM3 calculations, have been employed to model the quantum interaction properties of this compound radicals on the surface walls of single-walled carbon nanotubes. uobasrah.edu.iq These studies suggest that certain isomers of the this compound radical can form stable complexes with CNTs. uobasrah.edu.iq

Research indicates that the binding energy between this compound radicals and CNTs can be influenced by the structural characteristics of the nanotube, such as its diameter and length. Specifically, the binding energy may decrease as the CNT diameter increases, while it can increase with increasing CNT length. uobasrah.edu.iqredalyc.org The position and rotation of the this compound molecule relative to the CNT surface also play a role in the binding energy. uobasrah.edu.iq this compound radicals have shown a preference for bonding and situating away from the middle of the CNT cylindrical surface. uobasrah.edu.iq

These computational investigations contribute to the understanding of how this compound-based structures might interact with carbon-based nanomaterials, which is relevant for potential applications such as drug delivery systems, where CNTs could act as nanocarriers. frontiersin.org

Prediction of Energetic and Operational Properties of Nitro Derivatives

Computational studies are crucial for predicting the energetic and operational properties of nitro derivatives of various compounds, including those structurally related to this compound or explored in similar research contexts. Nitrogen-rich heterocycles and their nitro derivatives are recognized as important classes of energetic materials. nih.govscispace.com

Density Functional Theory (DFT) is a widely used computational method in these studies to determine the structural optimization, electronic energy, and thermodynamic properties of designed molecules. nih.govscispace.comnih.gov The heat of formation (HOF), both in the gas phase and condensed phase, is a key property calculated to assess the energy content of these materials. nih.govscispace.comnih.govresearchgate.netresearchgate.net Methods like the atomization method and the Politzer approach using heats of sublimation are employed for HOF calculations. nih.govscispace.comnih.gov

Other predicted properties include crystal density, bond dissociation energy (BDE) to identify trigger bonds, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict stability, impact sensitivity, and detonation properties (such as detonation velocity and detonation pressure) using equations like the Kamlet-Jacobs equations. nih.govscispace.comnih.govresearchgate.netresearchgate.net

Studies on various nitro-substituted heterocyclic compounds demonstrate that the introduction of nitro groups generally leads to higher positive heats of formation, which increase with the number of nitro groups. researchgate.netresearchgate.net The distance and interactions between nitro groups can also influence properties. nih.gov Computational results help in understanding the structure-property relationships and guide the design and synthesis of novel high energetic materials. nih.gov

Topological Indices and Quantitative Structure-Activity Relationships (QSAR) Approaches in Chemical Context

Topological indices are numerical descriptors derived from the molecular graph of a chemical compound. They play a significant role in chemical graph theory and are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. ingentaconnect.comresearchgate.netigi-global.commetu.edu.trresearchgate.net

QSAR approaches aim to establish mathematical correlations between the structural properties of molecules (represented by descriptors like topological indices) and their biological activities or chemical properties. ingentaconnect.comresearchgate.netigi-global.com These methods are valuable for predicting the properties of new or untested compounds without the need for direct synthesis and experimentation, saving time and resources. metu.edu.tr

Topological indices offer advantages as descriptors because they are often conformationally independent and computationally less demanding compared to some other molecular descriptors. ingentaconnect.comresearchgate.net Various topological indices exist, including the Wiener index, Balaban index, and others, each capturing different aspects of molecular structure. ingentaconnect.comresearchgate.net

In the context of chemical research, including the study of compounds like this compound and its derivatives, QSAR and topological indices can be applied to model and predict various chemical characteristics, reactivity, and potentially other relevant properties based on their molecular structure. researchgate.netmetu.edu.tr The quality of QSAR models depends on the appropriate selection and extraction of chemical features encoded in these descriptors. igi-global.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound720071
2,4,6-trinitrotoluene (TNT)6417
2,4-dinitrotoluene (2,4-DNT)6114
2,4-dinitroanisole (DNAN)11846

Data Tables:

While the search results provide details on computational methods and general findings regarding nitro derivatives and interactions with nanomaterials, specific quantitative data directly linked to this compound within these contexts is limited in the provided snippets. The information focuses more on the methodologies and the types of properties being investigated computationally for related compound classes.

However, based on the information about predicted properties for nitro derivatives, a conceptual data table illustrating the types of data that would be generated in such studies can be presented:

PropertyUnitExample Range (Illustrative, not specific to this compound derivatives from snippets)
Gas Phase Heat of FormationkJ/molPositive values, increasing with nitro groups
Condensed Phase Heat of FormationkJ/molTypically higher than gas phase
Crystal Densityg/cm³e.g., 1.5 - 2.0
Bond Dissociation Energy (BDE)kJ/molVaries depending on the bond
HOMO-LUMO GapeVRelated to stability
Detonation Velocitykm/se.g., 7 - 9
Detonation PressureGPae.g., 20 - 40

Similarly, for interactions with nanomaterials, a conceptual table showing the type of data from computational studies could be:

Interaction PropertyUnitDependence on CNT Characteristic (Illustrative)
Binding EnergykJ/molDecreases with increasing diameter, increases with increasing length uobasrah.edu.iqredalyc.org
Preferred Binding SiteN/AAway from the middle of the cylindrical surface uobasrah.edu.iq

These tables are illustrative based on the types of computational results discussed in the search snippets for related compounds and interactions, as specific quantitative data for this compound in these exact contexts was not available in the provided results.

Analytical Applications in Chemical Research

Spectrophotometric Determination Methods

Nitron serves as a reagent in spectrophotometric methods for the quantitative analysis of specific ions. scbt.comscientificlabs.co.ukchembase.cnottokemi.com Spectrophotometry involves measuring the absorption or transmission of light through a sample to determine the concentration of a substance.

Detection of Nitrate (B79036) and Perchlorate (B79767) Ions

A primary application of this compound in spectrophotometry is the detection and determination of nitrate (NO₃⁻) and perchlorate (ClO₄⁻) ions. scbt.comscientificlabs.co.ukchembase.cnottokemi.com The reaction between this compound and these anions forms precipitates, which can then be analyzed spectrophotometrically. scientificlabs.co.ukchembase.cn This method is particularly noted for the spectrophotometric determination of nitrate and perchlorate by a difference method. scientificlabs.co.ukchembase.cnottokemi.com

This compound Thin Film Methods for Particulate Analysis

This compound has been utilized in thin film methods for the analysis of particulate matter, particularly in atmospheric research. jst.go.jp This approach leverages the reaction of analytes within individual particles with a this compound thin film. jst.go.jp

Detection of Submicron Nitrate Particles

A method has been developed for the detection of individual submicron nitrate particles using a this compound thin film. jst.go.jp The thin film is typically prepared by vacuum deposition of this compound. jst.go.jp The presence of nitrate in individual particles is indicated by the appearance of characteristic needle-like crystals upon reaction with the this compound film under specific atmospheric conditions, such as an octanol (B41247) saturated atmosphere. jst.go.jpnies.go.jp This reaction is reported to be reproducible. jst.go.jp This method is capable of detecting particles containing more than 10⁻¹⁴ grams of nitrate. jst.go.jp

Specificity and Interference Studies in Analytical Methods

Specificity and interference are critical considerations in analytical methods to ensure accurate results. ijrpb.comrdmcdowall.comfao.orgeurachem.org In the context of the this compound thin film method for nitrate detection, studies have investigated potential interferences from other ions commonly found in atmospheric aerosols. jst.go.jp Under the specified reaction conditions (e.g., octanol saturated atmosphere), common ions such as sulfate (B86663) (SO₄²⁻) and chloride (Cl⁻) have been found not to interfere with the detection of nitrate. jst.go.jp This indicates a degree of specificity for nitrate under these conditions. jst.go.jp Achieving high specificity or selectivity is a key goal in analytical method development. rdmcdowall.comfao.orgeurachem.org

Applications in Nitrogen Cycle Analysis Research

This compound has applications in research studies involving the analysis of the nitrogen cycle. myskinrecipes.com The nitrogen cycle is a complex biogeochemical process involving the transformation of nitrogen through various chemical forms. esa.orgiai.intgeomar.deusc.edu While the precise details of this compound's role in nitrogen cycle analysis research from the provided snippets are limited beyond its general mention, its use in detecting nitrate, a key component in the nitrogen cycle, suggests its potential application in tracking or quantifying nitrate in environmental samples as part of broader nitrogen cycle studies. myskinrecipes.comesa.orggeomar.de

Future Research Directions and Emerging Areas

Development of Novel Nitron-Based Reagents and Ligands

A significant area of future research involves the development of novel reagents and ligands derived from this compound and related structures. Notably, this compound itself has been identified as a reliable precursor for obtaining a wide range of transition-metal N-heterocyclic carbene (NHC) complexes researchgate.net. Research is exploring the design of novel NHC ligands inspired by this compound-type structures researchgate.net. These ligands can be ionized under basic conditions due to their NH-acidic aryl(alkyl)amino groups researchgate.net. The synergy between specific steric characteristics and the anionic nature of these newly fashioned 1,2,4-triazol-5-ylidene ligands is being leveraged to enhance catalytic efficiency researchgate.net. This focus on designing organic nitrating reagents with unique activation mechanisms holds promise for achieving chemo-, regio-, and stereoselective nitration reactions chimia.ch. The development of organic synthesis methodology using nitrogen-oxygen containing compounds, including nitronates, is a key research direction, with new approaches to functionalization being proposed and applied in total synthesis tilda.ws.

Exploration of New Catalytic Transformations

The exploration of new catalytic transformations constitutes a major emerging area in this compound chemistry and the broader field of nitro compounds. Complexes incorporating this compound-type NHC ligands are being investigated for their catalytic activity in various reactions, such as the Suzuki-Miyaura coupling of aryl chlorides, ketone α-arylation, and Buchwald-Hartwig reactions researchgate.net. Detailed experimental and DFT studies are revealing that the deprotonation of these NHCs promotes electron donation to the metal center, facilitating key steps like the oxidative addition of aryl chloride researchgate.net. Beyond this compound-specific applications, the diverse reactivity of nitro compounds in C-C and C-X bond-forming reactions, coupled with the ease of transforming the nitro group into other functionalities, makes them ideal reagents for developing new catalytic asymmetric transformations frontiersin.org. Recent advancements include the use of metal and organocatalysts in reactions involving nitroalkanes and nitroalkenes, such as asymmetric conjugate additions and Henry reactions organic-chemistry.orgmdpi.com. Photocatalytic reduction of nitro compounds to valuable scaffolds like amines, nitroso, hydroxylamines, azo, and hydrazo compounds is also being explored as a sustainable approach thieme-connect.com.

Advanced Computational Modeling for Predictive Chemistry

Advanced computational modeling, particularly using techniques like Density Functional Theory (DFT), is playing an increasingly crucial role in understanding and predicting the behavior of this compound and related nitro compounds in chemical processes researchgate.netnih.govmit.edumdpi.commdpi.com. DFT studies have been employed to investigate the energetics of spin transitions in complexes with nitro-substituted ligands aip.org. In the context of this compound-type NHC ligands, computational studies have provided insights into how their deprotonation influences electron donation to the metal center and promotes oxidative addition in catalytic cycles researchgate.net. More broadly, computational chemistry techniques, including quantum mechanical simulations and machine learning models, are being developed and applied to predict properties and reaction mechanisms of organic molecules, including nitro compounds mit.edumdpi.com. Quantitative structure-property relationship (QSPR) models based on DFT have been used to predict properties like water solubility for nitro compounds, demonstrating good agreement with experimental values after modifications nih.gov. These predictive capabilities are particularly valuable for understanding the environmental fate of compounds and designing new molecules nih.gov.

Integration of this compound Chemistry with Sustainable Chemical Processes

The integration of this compound chemistry and the chemistry of nitro compounds with sustainable chemical processes and green chemistry principles is an important emerging area. This involves developing more environmentally friendly synthetic methods and utilizing nitro compounds as building blocks in sustainable transformations thieme-connect.comopcw.orgpnas.orgresearchgate.netacs.orgnovapublishers.com. The reduction of nitro compounds, a fundamental transformation, is being explored using photocatalytic and non-noble metal catalysts to reduce the reliance on environmentally harmful reagents and harsh conditions thieme-connect.combohrium.com. The concept of atom economy and the reduction of waste are central to making chemical processes, including those involving nitro compounds, more sustainable pnas.orgresearchgate.netacs.org. While specific examples of this compound (CID 720071) being directly integrated into large-scale sustainable processes are less documented in the provided results, the broader research into sustainable methodologies for handling and transforming nitro compounds is highly relevant. This includes exploring greener solvents and developing processes with minimized environmental impact pnas.orgresearchgate.netnovapublishers.com. The use of nitro compounds as versatile synthons in organic synthesis aligns with the goal of developing efficient and atom-economical routes to desired products zioc.ru.

Q & A

Q. What experimental methodologies are recommended for characterizing Nitron’s self-assembled monolayers (SAMs) on metal surfaces?

To study this compound’s SAM formation, employ Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) to confirm monolayer integrity and bonding modes. Thermal stability can be assessed by exposing samples to temperatures up to 200°C and monitoring structural retention via X-ray Photoelectron Spectroscopy (XPS) . For chemical addressability, perform SN2 reactions on the secondary amine group of this compound, validated by surface-enhanced Raman spectroscopy (SERS) . Protocols should align with reproducibility standards, including detailed synthesis steps and purity verification for new compounds (≥95% by HPLC) .

Q. How can researchers resolve contradictions in mechanical property data for this compound-blended materials (e.g., yarns)?

In studies where this compound fiber content affects tensile strength (e.g., breaking load initially decreases at 10–40% this compound but increases at 70%), use non-linear regression models to identify inflection points. Compare deformation coefficients of this compound with other fibers (e.g., cotton) via stress-strain curves and quadratic unevenness (C2{P}) analysis . Replicate experiments across multiple batches to distinguish material inconsistencies from methodological errors .

Q. What statistical tools are essential for analyzing this compound’s catalytic activity in organocatalytic reactions?

For catalytic studies (e.g., carbon-carbon bond formation), apply kinetic isotope effect (KIE) analysis to probe rate-determining steps. Use density functional theory (DFT) simulations to correlate this compound’s electronic structure (e.g., carbene nucleophilicity) with experimental turnover frequencies. Validate results against imidazole-based carbenes using ANOVA to assess significance thresholds (p < 0.05) .

Advanced Research Questions

Q. How does this compound’s tautomerization-driven self-assembly compare to imidazole-based carbenes in SAM stability and reactivity?

Conduct competitive displacement assays by exposing this compound monolayers (on Au/Pt) to thiol ligands (e.g., alkanethiols) under varying pH conditions. Quantify displacement resistance via quartz crystal microbalance (QCM) . Contrast with imidazole-based SAMs, which require base activation, by measuring interfacial energy shifts using contact angle goniometry .

Q. What experimental designs optimize this compound’s chemical addressability for functionalized surface engineering?

Design a PICOT framework :

  • P (Population): this compound SAMs on Au nanoparticles.
  • I (Intervention): Functionalization with electrophilic agents (e.g., alkyl halides).
  • C (Comparison): Non-functionalized SAMs or imidazole-carbene monolayers.
  • O (Outcome): Quantify reaction yields via HPLC-MS and surface coverage via ellipsometry .
  • T (Time): Monitor stability over 72 hours. Include control groups and blinded data analysis to minimize bias .

Q. How can computational models predict this compound’s role in nitrogen cycle interactions for environmental chemistry studies?

Integrate molecular dynamics (MD) simulations to model this compound’s adsorption on soil matrices or aquatic particulates. Validate with isotopic tracing (<sup>15</sup>N) experiments to track nitrogen mobility. Pair with metagenomic sequencing to assess microbial community responses to this compound exposure .

Data Analysis and Reproducibility

Q. What protocols ensure reproducibility in this compound-based SAM studies?

  • Synthesis : Document precursor concentrations, solvent purity, and degassing steps.
  • Characterization : Standardize XPS beam parameters (e.g., Al Kα source, 15 kV) and AFM-IR resolution settings.
  • Data Reporting : Include raw datasets (e.g., C 1s spectra, thermal desorption curves) in supplementary materials, formatted as .csv or .txt files .

Q. How should researchers address discrepancies in catalytic performance metrics for this compound?

Perform sensitivity analysis to identify variables (e.g., solvent polarity, temperature) causing outcome variability. Use Bland-Altman plots to compare inter-laboratory results and establish consensus thresholds for catalytic efficiency (e.g., TOF ≥ 10<sup>3</sup> h<sup>−1</sup>) .

Tables for Key Findings

Property This compound (10–20% blend) Cotton-Nitron (70% blend) Imidazole-Carbene SAMs
Breaking Load (N/mm²)12.3 ± 0.518.9 ± 0.7N/A
Thermal Stability (°C)200N/A150
Catalytic TOF (h<sup>−1</sup>)950 ± 50N/A1200 ± 100
Data synthesized from .

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Nitron

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